An In-depth Technical Guide to 2-(4-Allylpiperazin-1-yl)butanoic acid: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 2-(4-Allylpiperazin-1-yl)butanoic acid: Synthesis, Characterization, and Potential Applications
Authored by: [Your Name/Gemini], Senior Application Scientist
Disclaimer: The compound 2-(4-Allylpiperazin-1-yl)butanoic acid is not currently indexed with a publicly available CAS number, suggesting it may be a novel chemical entity. The following guide is a scientifically-grounded projection based on established chemical principles and data from analogous structures. All protocols described herein are for research and development purposes and should be conducted by qualified personnel in a controlled laboratory setting.
Introduction
Piperazine derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities that have led to their incorporation into numerous approved pharmaceuticals. Their unique physicochemical properties, including their ability to cross the blood-brain barrier and their favorable pKa values, make them privileged scaffolds in drug design. This guide provides a comprehensive technical overview of a specific, potentially novel piperazine derivative: 2-(4-Allylpiperazin-1-yl)butanoic acid.
We will explore its chemical identity, propose a robust synthetic pathway, detail a rigorous analytical workflow for its characterization, and discuss its potential applications based on the known pharmacology of related compounds. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and evaluation of new chemical entities.
Part 1: Chemical Identity and Physicochemical Properties
While a specific CAS number for 2-(4-Allylpiperazin-1-yl)butanoic acid has not been identified in public databases, we can define its core identifiers based on its chemical name.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(4-Allylpiperazin-1-yl)butanoic acid |
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| Canonical SMILES | C=CCN1CCN(CC1)C(CC)C(=O)O |
| InChI Key | (Predicted) |
Predicted Physicochemical Properties
The following properties are predicted based on computational models and data from structurally similar compounds.
| Property | Predicted Value |
| Appearance | White to off-white solid |
| Melting Point | 180-200 °C (with decomposition) |
| Boiling Point | >300 °C (decomposition) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water |
| pKa | ~4.5 (carboxylic acid), ~8.5 (piperazine nitrogen) |
Part 2: Proposed Synthesis Protocol
The synthesis of 2-(4-Allylpiperazin-1-yl)butanoic acid can be approached through a two-step process involving the N-alkylation of a piperazine precursor followed by the introduction of the butanoic acid moiety.
Synthesis Workflow
Caption: Proposed two-step synthesis of 2-(4-Allylpiperazin-1-yl)butanoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Allylpiperazine
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To a solution of piperazine (2 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).
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Slowly add allyl bromide (1 equivalent) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, filter the reaction mixture to remove inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain crude 1-allylpiperazine.
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Purify the crude product by distillation under reduced pressure.
Step 2: Synthesis of 2-(4-Allylpiperazin-1-yl)butanoic acid
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Dissolve 1-allylpiperazine (1 equivalent) in dimethylformamide (DMF).
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Add sodium bicarbonate (2.5 equivalents) to the solution.
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Add 2-bromobutanoic acid (1.1 equivalents) portion-wise.
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Heat the reaction mixture to 60-70 °C and stir for 24 hours.
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Monitor the reaction by TLC or LC-MS.
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After completion, cool the reaction mixture and pour it into ice-water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Part 3: Analytical Characterization Workflow
A multi-technique approach is essential to confirm the identity and purity of the synthesized 2-(4-Allylpiperazin-1-yl)butanoic acid.
Characterization Workflow Diagram
Caption: Analytical workflow for the characterization of 2-(4-Allylpiperazin-1-yl)butanoic acid.
Protocol for High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the purity of the final compound.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm.
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Injection Volume: 10 µL.
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Expected Result: A single major peak indicating high purity.
Protocol for Mass Spectrometry (MS)
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Objective: To confirm the molecular weight of the compound.
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Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
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Mode: Positive ion mode.
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Expected Result: An [M+H]⁺ ion corresponding to the calculated exact mass of C11H21N2O2⁺.
Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To elucidate the chemical structure of the compound.
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Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
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¹H NMR: Expect characteristic signals for the allyl group (vinylic and allylic protons), the piperazine ring protons, and the butanoic acid moiety (methine, methylene, and methyl protons).
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¹³C NMR: Expect distinct signals for each unique carbon atom in the molecule.
Protocol for Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.
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Technique: Fourier-Transform Infrared (FTIR) spectroscopy.
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Sample Preparation: KBr pellet or thin film.
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Expected Peaks: A broad O-H stretch from the carboxylic acid, C=O stretch from the carboxylic acid, C-N stretches from the piperazine ring, and C=C stretch from the allyl group.
Part 4: Potential Applications and Future Research
The structural features of 2-(4-Allylpiperazin-1-yl)butanoic acid suggest several potential avenues for research and application, particularly in drug discovery.
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CNS Disorders: Many piperazine-containing drugs target central nervous system (CNS) receptors. The lipophilicity of the butanoic acid and allyl groups may influence blood-brain barrier permeability, making this compound a candidate for screening in models of neurological and psychiatric disorders.[1]
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Antimicrobial Activity: Piperazine derivatives have been investigated for their antimicrobial properties. The novel combination of the allyl and butanoic acid moieties could be explored for activity against various bacterial and fungal strains.
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Metabolic Disorders: Some piperazine analogs have shown utility in the management of metabolic diseases. This compound could be evaluated for its effects on relevant metabolic pathways.
Future research should focus on the chiral separation of the compound, as the stereochemistry at the 2-position of the butanoic acid will likely have a significant impact on its biological activity. Further derivatization of the allyl group or the carboxylic acid could also lead to the development of a library of related compounds for structure-activity relationship (SAR) studies.
References
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
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Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Institute of Justice. [Link]
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Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]
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Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. National Center for Biotechnology Information. [Link]
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A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
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Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. [Link]
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Design, synthesis, and pharmacological evaluation of novel 2-(4-substituted piperazin-1-yl)1, 8 naphthyridine 3-carboxylic acids as 5-HT3 receptor antagonists for the management of depression. National Center for Biotechnology Information. [Link]
